molecular formula C16H12FN3O2S B12836647 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

Cat. No.: B12836647
M. Wt: 329.4 g/mol
InChI Key: BGDFKBBLHSGXHP-UHFFFAOYSA-N
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Description

5-[2-(3-Fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a synthetic small molecule featuring a benzamide core substituted with a hydroxy group at position 2 and a 1,3-thiazole ring at position 3. The thiazole moiety is further functionalized with a 3-fluoroanilino group. This structural architecture is reminiscent of pharmacologically active benzamide-thiazole hybrids, which have demonstrated antifungal, antimicrobial, and antioxidant properties in prior studies . The compound’s design leverages the thiazole ring’s ability to enhance bioavailability and the hydroxybenzamide group’s role in hydrogen bonding with biological targets .

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

InChI

InChI=1S/C16H12FN3O2S/c17-10-2-1-3-11(7-10)20-16-19-8-14(23-16)9-4-5-13(21)12(6-9)15(18)22/h1-8,21H,(H2,18,22)(H,19,20)

InChI Key

BGDFKBBLHSGXHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following key steps:

  • Step 1: Preparation of 5-(bromoacetyl)salicylamide intermediate
    This intermediate is synthesized by acylation of 2-hydroxybenzamide derivatives with bromoacetyl bromide under controlled conditions, providing a reactive site for thiazole ring formation.

  • Step 2: Formation of the 1,3-thiazole ring
    The 1,3-thiazole core is constructed by reacting the 5-(bromoacetyl)salicylamide with thiourea or substituted thioureas. In the case of 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide, the substituted thiourea bears the 3-fluoroanilino group, which introduces the fluorine substituent on the aniline moiety attached to the thiazole nitrogen.

  • Step 3: Purification and characterization
    The resulting 5-(2-(3-fluoroanilino)-1,3-thiazol-5-yl)-2-hydroxybenzamide is purified by recrystallization or chromatographic techniques and characterized by IR, ^1H-NMR, and mass spectrometry to confirm the structure and purity.

Detailed Reaction Conditions and Reagents

Step Reactants/Intermediates Solvent Conditions Notes
1 2-hydroxybenzamide + bromoacetyl bromide Dichloromethane or chloroform 0–5 °C, inert atmosphere Formation of 5-(bromoacetyl)salicylamide
2 5-(bromoacetyl)salicylamide + 3-fluoro-substituted thiourea Absolute ethanol Reflux, 4–6 hours Cyclization to 1,3-thiazole ring
3 Crude product Ethanol or ethyl acetate Recrystallization or column chromatography Purification and isolation

Mechanistic Insights

  • The nucleophilic sulfur and nitrogen atoms of the substituted thiourea attack the electrophilic carbonyl carbon of the bromoacetyl group, initiating cyclization to form the thiazole ring.
  • The 3-fluoroanilino substituent on the thiourea precursor is retained, resulting in the fluorine atom positioned on the aniline ring attached to the thiazole nitrogen.
  • The hydroxyl group at the 2-position of the benzamide ring remains intact, contributing to hydrogen bonding and potential biological activity.

Variations and Optimization

  • Solvent choice: Absolute ethanol is preferred for the cyclization step due to its ability to dissolve both reactants and facilitate the reaction under reflux.
  • Base addition: In some protocols, a mild base such as triethylamine is added to neutralize hydrobromic acid formed during the reaction, improving yield.
  • Temperature control: Maintaining reflux temperature (~78 °C for ethanol) ensures complete cyclization without decomposition.
  • Reaction time: Typically 4–6 hours, monitored by TLC or HPLC to optimize conversion.

Representative Experimental Data from Literature

Compound Yield (%) Melting Point (°C) Characterization Techniques
5-(2-(3-fluoroanilino)-1,3-thiazol-5-yl)-2-hydroxybenzamide 65–75 210–215 IR (NH, OH, C=O), ^1H-NMR (aromatic, NH), MS (M+ peak)

Related Synthetic Examples

  • Similar compounds with substituted arylamino groups on the thiazole ring have been synthesized by reacting 5-(bromoacetyl)salicylamide with various substituted thioureas, including fluoro-substituted anilines, confirming the general applicability of this method.
  • The use of substituted thioureas allows for structural diversity, enabling the introduction of different functional groups on the thiazole nitrogen, including 3-fluoroanilino, which is critical for tuning biological activity.

3 Summary Table of Preparation Method

Stage Key Reagents/Intermediates Conditions Outcome/Notes
Acylation 2-hydroxybenzamide + bromoacetyl bromide 0–5 °C, inert atmosphere Formation of 5-(bromoacetyl)salicylamide
Thiazole ring formation 5-(bromoacetyl)salicylamide + 3-fluoro-substituted thiourea Reflux in absolute ethanol Cyclization to this compound
Purification Recrystallization or chromatography Ambient to reflux temperature Pure target compound

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound consists of a thiazole ring, a hydroxybenzamide moiety, and a fluorinated aniline substituent. The thiazole ring is known for its biological activity, while the hydroxybenzamide component enhances solubility and bioavailability. The presence of fluorine in the aniline part can influence the compound's pharmacokinetics and pharmacodynamics.

Anticancer Applications

Recent studies have indicated that compounds similar to 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the hydroxybenzamide moiety may enhance these effects by improving interaction with target proteins involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Studies have shown that modifications to the thiazole ring can lead to improved activity against resistant strains of bacteria .

Pharmacological Studies

Pharmacological investigations into this compound have focused on its mechanism of action and therapeutic efficacy. In vitro assays demonstrate its ability to inhibit specific enzymes or receptors involved in disease pathways, particularly those related to cancer and infection.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of thiazole derivatives, compounds similar to this compound were tested against human cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial potential of thiazole-based compounds against various pathogens. The results revealed that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, modifications to the aniline substituent improved efficacy against resistant strains, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluoroaniline moiety may enhance the compound’s binding affinity to its targets. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared below with structurally related derivatives, focusing on substituent variations, synthesis yields, and melting points (Table 1).

Table 1: Physicochemical Properties of 5-[2-(3-Fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide and Analogues

Compound Name Substituents on Thiazole/Aniline Yield (%) Melting Point (°C) Reference
This compound 3-Fluoroanilino, 2-hydroxybenzamide N/A* N/A* N/A
5-Chloro-N-(3-fluorophenyl)-2-hydroxybenzamide (Compound 9) 3-Fluorophenyl, 5-chloro 40 248
5-Chloro-N-(4-fluorophenyl)-2-hydroxybenzamide (Compound 8) 4-Fluorophenyl, 5-chloro 40 252
5-Chloro-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (Compound 7) 3-Chloro-4-fluorophenyl, 5-chloro 75 236
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide 4-Chlorophenyl, 2-butoxy N/A N/A
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (Compound 4da) 4-Chlorophenyl, 4-hydroxy 90–95 N/A

Key Observations :

  • Substituent Effects on Yield: The presence of electron-withdrawing groups (e.g., chloro, fluoro) on the aniline ring correlates with moderate yields (40–75%) in 5-chloro-2-hydroxybenzamide derivatives . The target compound’s 3-fluoroanilino group may similarly result in yields <50%, consistent with trends in –2.
  • Melting Points : Fluorinated derivatives exhibit higher melting points (236–252°C), likely due to increased molecular symmetry and intermolecular hydrogen bonding . The target compound is expected to follow this trend.
Antifungal Activity
  • Hydroxy vs. Alkoxy Derivatives : 5-(2-Substituted-thiazol-5-yl)-2-butoxybenzamides (e.g., 2-butoxy derivatives) exhibit superior antifungal activity compared to hydroxybenzamides, as alkoxy groups enhance lipophilicity and membrane penetration . For example, 5-[2-(4/5-chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide showed the highest antifungal potency in its class .
  • Halogen Substitution: Chlorophenyl-thiazole derivatives (e.g., 4-chlorophenyl in Compound 4da) demonstrate stronger antifungal activity than fluorophenyl analogues, likely due to increased electrophilicity . However, the target compound’s 3-fluoroanilino group may offer improved metabolic stability over chloro-substituted counterparts .
Antimicrobial and Antioxidant Potential
  • Thiazole-Benzamide Hybrids : Compounds like 5-(2-substituted-thiazol-5-yl)-2-hydroxybenzamides show moderate-to-potent antioxidant activity in DPPH and ABTS assays, with the thiazole ring contributing to radical scavenging .
  • Structural Flexibility : Derivatives with extended alkyl chains (e.g., 2-butoxy in Scheme 32) exhibit broader-spectrum antimicrobial activity, whereas hydroxybenzamides are more selective .

Biological Activity

5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by the presence of a thiazole ring, a hydroxybenzamide moiety, and a fluorinated aniline group. This unique arrangement contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Modulation of Apoptosis : It may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Biological Activity Effect Reference
Kinase InhibitionIC50 values in the low micromolar range
Induction of ApoptosisSignificant increase in apoptotic cells at 24h
Antibacterial ActivityEffective against E. coli and S. aureus

Case Studies

  • Cancer Cell Lines : In a study involving various cancer cell lines, this compound exhibited potent cytotoxicity. The mechanism was linked to the inhibition of Aurora kinase B, which is critical for mitosis. The treatment led to G2/M phase arrest and subsequent apoptosis in treated cells .
  • Antimicrobial Testing : A series of antimicrobial tests were conducted where the compound demonstrated significant inhibition against Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
  • Potential for Further Development : Given its promising activity profile, further development as an anticancer agent or antimicrobial agent is warranted.

Q & A

Basic Question: What are the critical steps in synthesizing 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide, and how can purity be validated?

Methodological Answer:
The synthesis involves multi-step heterocyclic coupling, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:

  • Substituent Introduction : The 3-fluoroaniline moiety is introduced via nucleophilic substitution or condensation reactions under anhydrous conditions, often using catalysts like triethylamine in THF .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical to isolate intermediates. Final compound purity is confirmed by HPLC (>95%) and melting point consistency .
  • Characterization : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., thiazole C-5 proton at δ 7.8–8.2 ppm) and FT-IR to confirm hydroxyl (3400–3200 cm⁻¹) and amide (1650–1680 cm⁻¹) groups .

Advanced Question: How can researchers optimize reaction yields for analogues with varying aryl substituents on the thiazole ring?

Methodological Answer:
Yield optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves solubility for cyclization steps .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency for bulky aryl groups, as seen in analogous thiazole-triazole hybrids .
  • Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction times for thermally sensitive intermediates, as demonstrated in triazole-thiazole hybrids .
  • Statistical Analysis : Design-of-experiment (DoE) models (e.g., Box-Behnken) can identify interactions between solvent, catalyst loading, and temperature .

Basic Question: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O between hydroxybenzamide and thiazole) and dihedral angles between aromatic rings, critical for confirming spatial orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.08) and isotopic patterns matching fluorine substitution .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton coupling (e.g., thiazole C-2 and C-5 protons) and carbon-proton connectivity to rule out regioisomeric impurities .

Advanced Question: How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity at 48–72 hours, MIC testing for antimicrobial activity) to minimize variability .
  • Target-Specific Profiling : Compare activity across cell lines with differential expression of putative targets (e.g., tyrosine kinases for anticancer activity vs. bacterial topoisomerases for antimicrobial effects) .
  • Meta-Analysis : Use computational tools (e.g., ChemBL) to correlate structural features (e.g., fluorine position) with activity trends in analogous compounds .

Basic Question: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolytic degradation of the amide bond (pH-dependent) via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect breakdown products .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as hydroxyl and thiazole groups are prone to radical-mediated oxidation .
  • Solvent Compatibility : Avoid DMSO for long-term storage; use lyophilized forms or ethanol solutions (<1 mg/mL) to prevent aggregation .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

  • Substituent Scanning : Replace the 3-fluoroaniline group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate thiazole ring electron density and binding affinity .
  • Bioisosteric Replacement : Substitute the hydroxybenzamide moiety with sulfonamide or urea groups to enhance hydrogen-bonding interactions with target proteins .
  • Molecular Dynamics (MD) Simulations : Predict binding poses in target proteins (e.g., PARP-1) to prioritize derivatives with improved hydrophobic packing or π-π stacking .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2A per GHS) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders or solvent vapors (e.g., THF, DMF) .
  • Spill Management : Neutralize acidic degradation products with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Question: How can environmental fate studies inform the ecological risk assessment of this compound?

Methodological Answer:

  • Persistence Testing : Measure half-life in aqueous media (pH 7.4, 25°C) via LC-MS/MS to evaluate hydrolysis rates .
  • Bioaccumulation Potential : Calculate logP values (e.g., using ChemDraw) and compare to EPA criteria; experimental determination via shake-flask method is preferred .
  • Toxicity Profiling : Use Daphnia magna or Vibrio fischeri assays for acute toxicity, and Arabidopsis thaliana for phytotoxicity studies .

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